3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized using 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis involves the use of trifluoromethyl- pyridine (TFMP) and its derivatives .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Production of Cinacalcet HCl
- Application : 3-(4-(Trifluoromethyl)phenyl)propan-1-amine is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
- Methods : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results : The final API was obtained through reductive amination of ( II) with ( R )- (+)-1- (1-naphthyl)ethylamine ( V) using a catalyst prepared by us with a very low content of precious metal .
3. Synthesis of Trifluoromethyl Group-Containing Drugs
- Application : The trifluoromethyl (TFM, -CF3) group is a key component in many FDA-approved drugs. 3-(4-(Trifluoromethyl)phenyl)propan-1-amine can be used in the synthesis of these drugs .
- Methods : The synthesis involves the incorporation of the TFM group into potential drug molecules .
4. Synthesis of Ubrogepant
- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances . 3-(4-(Trifluoromethyl)phenyl)propan-1-amine can be used in the synthesis of this drug .
- Methods : The synthesis involves the incorporation of the trifluoromethyl group into potential drug molecules .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
5. Synthesis of Fluoxetine
- Application : Fluoxetine is a selective serotonin reuptake inhibitor that is used as an anti-depressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder . The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine .
- Methods : The synthesis involves the incorporation of the trifluoromethyl group into potential drug molecules .
- Results : Fluoxetine has been widely used for the treatment of various mental health disorders .
Safety And Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)propan-1-amine | |
CAS RN |
101488-60-2 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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